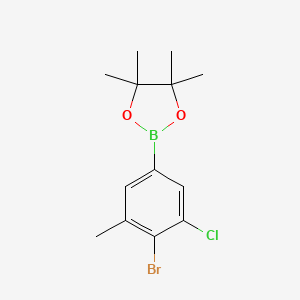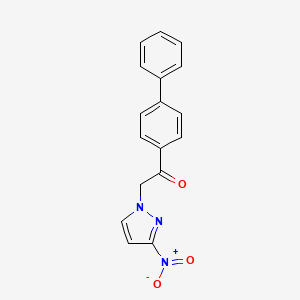
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is a chemical compound with a molecular weight of 331.44 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-bromo-3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H17BBrClO2/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters is not well developed, but catalytic protodeboronation utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.44 . Its stability and reactivity can be influenced by various factors, including the substituents in the aromatic ring and the pH of the environment .Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Light Emission
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester has been utilized in the synthesis of polymers with tailored light emission properties. Neilson et al. (2007) described the use of similar boronic esters in creating perfluorocyclobutyl (PFCB) copolymers. These polymers exhibit high molecular weights, superb thermal stability, excellent processability, and tailored emission across a broad range of the visible spectrum (Neilson et al., 2007).
2. Synthesis of Unsymmetrical 1,3-Dienes
Takagi et al. (2002) reported the synthesis of 1-alkenylboronic acid pinacol esters via a palladium-catalyzed cross-coupling reaction, which was applied to one-pot synthesis of unsymmetrical 1,3-dienes. This showcases the role of boronic esters in facilitating complex organic syntheses (Takagi et al., 2002).
3. Phosphorescence Properties of Arylboronic Esters
A study by Shoji et al. (2017) revealed that simple arylboronic esters, including phenylboronic acid pinacol esters, exhibit phosphorescence in the solid state at room temperature. This finding updates the general understanding of phosphorescent organic molecules and suggests potential applications in developing new luminogenic materials (Shoji et al., 2017).
4. Organic Light-Emitting Diodes (OLEDs)
The phenanthroimidazoles synthesized by Jadhav et al. (2017) via the Suzuki cross-coupling reaction, using boronic esters, exhibited strong aggregation-induced emission (AIE), mechanochromic, and electroluminescence behavior. This illustrates the potential of boronic esters in the development of materials for OLEDs and mechano-sensors (Jadhav et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds, which are crucial in various biochemical pathways.
Pharmacokinetics
The compound’s ADME properties are influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . These factors can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes.
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy can vary depending on the environmental conditions.
Direcciones Futuras
The future of this compound lies in its potential applications in organic synthesis. There is ongoing research into the development of new borane reagents and the optimization of existing reactions, such as the Suzuki–Miyaura coupling . Additionally, the development of methods for the protodeboronation of alkyl boronic esters is an area of active research .
Propiedades
IUPAC Name |
2-(4-bromo-3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUASZRKTJXQGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)






![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)
![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)
![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)
![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)